molecular formula C10H12N4O6 B1651598 N,N-diethyl-2,4,6-trinitroaniline CAS No. 13029-07-7

N,N-diethyl-2,4,6-trinitroaniline

Cat. No.: B1651598
CAS No.: 13029-07-7
M. Wt: 284.23 g/mol
InChI Key: AQIKZDJABNWNMF-UHFFFAOYSA-N
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Description

N,N-diethyl-2,4,6-trinitroaniline is an organic compound with the molecular formula C10H12N4O6. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the benzene ring is substituted with three nitro groups at the 2, 4, and 6 positions. This compound is known for its high reactivity due to the presence of electron-withdrawing nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-2,4,6-trinitroaniline can be synthesized through a multi-step process involving nitration and alkylation reactions. The starting material, benzenamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions. The nitration reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

After nitration, the resulting 2,4,6-trinitrobenzenamine is subjected to alkylation with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The alkylation reaction replaces the hydrogen atoms on the nitrogen with diethyl groups, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration and alkylation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards nucleophilic attack.

    Oxidation: The compound can be oxidized under strong conditions, leading to the formation of various oxidation products depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N,N-diethyl-2,4,6-triaminobenzenamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of various oxidized products, including nitroso and nitro derivatives.

Scientific Research Applications

N,N-diethyl-2,4,6-trinitroaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. The electron-withdrawing nature of the nitro groups makes the compound highly reactive towards nucleophiles. The compound can form charge-transfer complexes with electron-rich species, leading to various chemical transformations. The exact molecular pathways depend on the specific reactions and conditions involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-2,4,6-trinitro-: Similar structure but with dimethyl groups instead of diethyl groups.

    Benzenamine, N,N-diethyl-2,4,6-triamino-: Similar structure but with amino groups instead of nitro groups.

    Benzenamine, N,N-diethyl-4-nitroso-: Similar structure but with a nitroso group instead of nitro groups.

Uniqueness

N,N-diethyl-2,4,6-trinitroaniline is unique due to the presence of three nitro groups, which significantly enhance its reactivity and make it a valuable compound in various chemical reactions. The diethyl groups also provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

13029-07-7

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

IUPAC Name

N,N-diethyl-2,4,6-trinitroaniline

InChI

InChI=1S/C10H12N4O6/c1-3-11(4-2)10-8(13(17)18)5-7(12(15)16)6-9(10)14(19)20/h5-6H,3-4H2,1-2H3

InChI Key

AQIKZDJABNWNMF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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